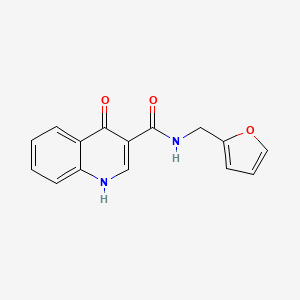

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide

Descripción general

Descripción

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both furan and quinoline moieties in the structure of this compound makes it an interesting compound for various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually performed in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using microwave-assisted conditions, which significantly reduce the reaction time and improve the yield of the desired product . The use of microwave reactors allows for better control of reaction parameters and can lead to more efficient production processes.

Análisis De Reacciones Químicas

Acid Chloride Activation

-

Quinoline-3-carboxylic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

The acid chloride reacts with furan-2-ylmethylamine in the presence of a base (e.g., pyridine) to form the amide.

Table 1: Synthesis via Acid Chloride

| Step | Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoline-3-carboxylic acid, SOCl₂ | Reflux in dichloromethane (DCM) | Acid chloride |

| 2 | Furan-2-ylmethylamine, pyridine | Room temperature, DCM | Amide formation |

Amide Bond Formation

The amide bond forms via nucleophilic acyl substitution . In coupling agent methods, EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to yield the amide and release a side product (e.g., urea).

Table 3: Mechanism of Coupling Agent Activation

| Step | Mechanism |

|---|---|

| 1 | EDC reacts with carboxylic acid to form O-acylisourea. |

| 2 | HOBt stabilizes the intermediate. |

| 3 | Amine attacks the carbonyl, releasing EDC urea byproduct. |

Hydroxy Group Modifications

-

Acetylation : Reaction with acetyl chloride in pyridine yields the acetate derivative.

-

Alkylation : Use of alkyl halides (e.g., methyl iodide) in basic conditions forms ether derivatives.

Table 4: Hydroxy Group Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Acetylation | AcCl, pyridine | O-Acetyl derivative |

| Alkylation | CH₃I, K₂CO₃ | O-Methyl ether |

Stability and Reactivity Considerations

-

Amide Hydrolysis : Stable under neutral conditions but susceptible to acidic or basic hydrolysis.

-

Hydroxy Group : Acidic (pKa ~10) and prone to deprotonation under basic conditions.

-

Furan Ring : Sensitive to harsh oxidizing agents or strong acids.

Antimalarial Activity

Derivatives of quinoline-carboxamides, including 4-hydroxyquinoline-3-carboxamides, show potent antimalarial activity by inhibiting protein synthesis via elongation factor 2 (eEF2) . While not directly tested here, structural similarities suggest potential biological relevance.

Functional Group Compatibility

The hydroxy group’s stability during amide formation is crucial. Mild coupling conditions (e.g., EDC/HOBt) avoid side reactions, ensuring retention of the hydroxy group .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide and its derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies indicate that quinoline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin, suggesting their potential as broad-spectrum antibacterial agents .

Antiviral Properties

The compound has also been explored for antiviral applications. Its structural features may enhance interactions with viral proteins, thereby inhibiting viral replication. Preliminary data suggest that certain derivatives can inhibit the growth of viruses such as SARS-CoV-2 .

Anticancer Activity

This compound has demonstrated promising anticancer effects in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like BAX and downregulating anti-apoptotic factors such as Bcl-2 . The compound's efficacy has been compared favorably against traditional chemotherapeutics like doxorubicin, showing lower toxicity to normal cells while effectively targeting cancerous cells .

Targeting Protein Kinases

Research indicates that quinoline derivatives can inhibit specific protein kinases involved in cell survival and proliferation pathways. This inhibition can lead to reduced viability of cancer cells and enhanced apoptosis .

Metal Chelation

The ability of quinoline compounds to chelate metal ions is another mechanism contributing to their biological activity. This property can enhance their efficacy against pathogens by disrupting metal-dependent enzymatic processes essential for microbial growth .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Mecanismo De Acción

The mechanism of action of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), which plays a role in the regulation of neurotransmitter levels in the brain . Additionally, it can bind to DNA and interfere with the replication process, leading to its potential anticancer activity .

Comparación Con Compuestos Similares

Similar Compounds

N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with similar furan and quinoline moieties, known for its antimicrobial activity.

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: A compound with a furan moiety, studied for its neuroprotective properties.

Uniqueness

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is unique due to the presence of both furan and quinoline moieties, which contribute to its diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.

Actividad Biológica

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, drawing on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with furan derivatives. The structural integrity of this compound allows it to interact with various biological targets, making it a subject of interest in drug discovery.

2. Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

2.1 Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown growth inhibitory effects against various cancer cell lines. A study reported that related furan-quinoline hybrids demonstrated GI50 values ranging from 2.20 μM to 5.86 μM against different cancer types, highlighting their potential as anticancer agents .

| Cell Line | GI50 (μM) |

|---|---|

| ACHN | 2.74 |

| HCT15 | 2.37 |

| MDA-MB-231 | 2.20 |

| NUGC-3 | 2.48 |

| NCI-H23 | 5.86 |

| PC-3 | 2.68 |

2.2 Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, with promising results against various bacterial strains. For example, derivatives of quinoline have shown effectiveness against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 1.6 µg/ml . This suggests that this compound could be a candidate for antitubercular drug development.

2.3 Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, and compounds like this compound have been noted for their anti-inflammatory properties. Research indicates that quinoline derivatives can inhibit key inflammatory mediators such as COX enzymes and nitric oxide production in macrophages .

The mechanisms by which this compound exerts its biological effects are multifaceted:

3.1 Inhibition of Key Enzymes

Many quinoline derivatives function by inhibiting enzymes involved in cancer progression and inflammation:

- Cyclooxygenase (COX) : Inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins.

- Nitric Oxide Synthase (iNOS) : Compounds like this compound can inhibit iNOS, leading to decreased nitric oxide production and subsequent inflammation .

3.2 Induction of Apoptosis in Cancer Cells

Some studies suggest that quinoline-based compounds may induce apoptosis in cancer cells by increasing oxidative stress and generating reactive oxygen species (ROS), which can lead to cell death .

4. Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives, including those structurally similar to this compound:

- Anticancer Study : A study demonstrated that furan-coupled quinoline diamides exhibited significant anticancer activity against multiple cell lines, indicating their potential as chemotherapeutic agents .

- Antimicrobial Research : Another investigation highlighted the effectiveness of certain quinoline derivatives against Mycobacterium tuberculosis, paving the way for novel antitubercular therapies .

- Anti-inflammatory Analysis : Research on furan derivatives showed their ability to inhibit inflammatory pathways effectively, suggesting their use in treating inflammatory diseases .

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in anticancer and antimicrobial domains. The ongoing research into its mechanisms of action and therapeutic potential underscores its significance in drug development.

Future studies should continue to explore its efficacy and safety profiles through clinical trials to establish its role in modern medicine comprehensively.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14-11-5-1-2-6-13(11)16-9-12(14)15(19)17-8-10-4-3-7-20-10/h1-7,9H,8H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUMKCCCOKDNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.